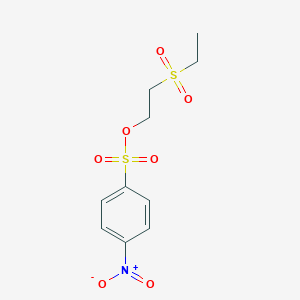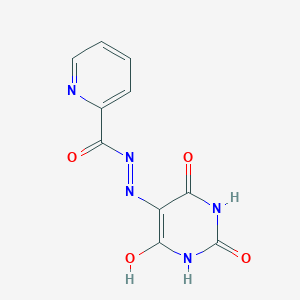
N-(3-chloro-4-methylphenyl)-4-biphenylsulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-4-biphenylsulfonamide, also known as N-(4-chloro-3-methylphenyl)-4-phenylsulfonamide or CBPS, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. CBPS is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to possess potent analgesic and anti-inflammatory properties.
Mécanisme D'action
CBPS exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of pro-inflammatory prostaglandins. CBPS specifically targets the COX-2 isoform, which is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.
Biochemical and Physiological Effects:
CBPS has been shown to possess potent analgesic and anti-inflammatory properties. It has been demonstrated to reduce pain and inflammation in various animal models of inflammatory conditions. CBPS has also been shown to possess antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
CBPS is a potent and selective COX-2 inhibitor, making it a valuable tool for studying the role of COX-2 in various physiological and pathological processes. However, like all drugs, CBPS has limitations and potential side effects that must be taken into consideration when designing experiments.
List of
Orientations Futures
1. Investigating the potential therapeutic applications of CBPS in various inflammatory conditions.
2. Studying the molecular mechanisms underlying the analgesic and anti-inflammatory effects of CBPS.
3. Developing novel derivatives of CBPS with improved pharmacological properties.
4. Investigating the potential use of CBPS in combination with other drugs for the treatment of inflammatory conditions.
5. Studying the potential side effects and toxicities of CBPS in preclinical and clinical studies.
6. Investigating the pharmacokinetics and pharmacodynamics of CBPS in various animal models and human subjects.
7. Studying the potential use of CBPS in the prevention and treatment of various types of cancer.
8. Investigating the potential use of CBPS in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Méthodes De Synthèse
CBPS can be synthesized through a multi-step process starting from 3-chloro-4-methylbenzonitrile and 4-biphenylsulfonyl chloride. The first step involves the conversion of 3-chloro-4-methylbenzonitrile to 3-chloro-4-methylphenylamine, which is then reacted with 4-biphenylsulfonyl chloride to yield CBPS.
Applications De Recherche Scientifique
CBPS has been extensively studied for its potential therapeutic applications. It has been shown to possess potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2S/c1-14-7-10-17(13-19(14)20)21-24(22,23)18-11-8-16(9-12-18)15-5-3-2-4-6-15/h2-13,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIUBGJFDCWMCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-2-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B5012541.png)




![5-{2-[(2-chlorobenzyl)oxy]benzylidene}-1-(4-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5012572.png)
![1-(2-fluorophenyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5012580.png)
![2-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-4-methoxyphenol](/img/structure/B5012597.png)
![3-[3-(1-pyrrolidinylmethyl)phenyl]-1H-pyrazole trifluoroacetate](/img/structure/B5012598.png)
![4-chloro-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide](/img/structure/B5012599.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-butoxybenzamide](/img/structure/B5012617.png)

![(2-methylphenyl)[(5-nitro-2-thienyl)methylene]amine](/img/structure/B5012626.png)